4'-Cyano-biphenyl-3-carboxylic acid
Overview
Description
4’-Cyano-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol . It is characterized by a biphenyl structure with a cyano group at the 4’ position and a carboxylic acid group at the 3 position. This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science .
Scientific Research Applications
4’-Cyano-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystals and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug development and as a biochemical probe
Mechanism of Action
Target of Action
They are used in the treatment of various conditions, including cancer and microbial infections .
Mode of Action
Carboxylic acid derivatives, such as this compound, are known to undergo reactions like nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the target cells or molecules.
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, a widely-used carbon–carbon bond-forming reaction, involves organoboron reagents, which are structurally similar to this compound .
Result of Action
Based on its structural similarity to indole derivatives, it may have significant biological activity, potentially affecting cell biology in various ways .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway .
Cellular Effects
Benzoic acid derivatives are known to have various effects on cellular processes .
Molecular Mechanism
It is known that benzoic acid derivatives can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Metabolic Pathways
It is known that benzoic acid derivatives can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods: While specific industrial production methods for 4’-Cyano-biphenyl-3-carboxylic acid are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-biphenyl-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Oxidation: Derivatives such as carboxylate salts or esters.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl derivatives.
Comparison with Similar Compounds
4’-Cyano-biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
4’-Cyano-biphenyl-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.
Uniqueness: 4’-Cyano-biphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its isomers .
Properties
IUPAC Name |
3-(4-cyanophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGFHVTVXLVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374090 | |
Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-93-4 | |
Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149506-93-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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